

physical and chemical properties of 2-Aminothiazole-5-sulfonamide

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Compound of Interest

Compound Name: 2-Aminothiazole-5-sulfonamide

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An In-depth Technical Guide to 2-Aminothiazole-5-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical, chemical, and biological properties of **2-Aminothiazole-5-sulfonamide**. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the compound's mechanism of action.

Core Physical and Chemical Properties

2-Aminothiazole-5-sulfonamide (CAS: 63735-95-5) is a heterocyclic compound featuring a thiazole ring substituted with an amino group at the 2-position and a sulfonamide group at the 5-position.^[1] This unique structure, combining two important pharmacophores, makes it a valuable scaffold in medicinal chemistry.^[1] The thiazole moiety provides aromatic stability and metabolic resistance, while the sulfonamide group enhances solubility and facilitates interactions with biological targets.^[1]

Quantitative Data Summary

The key physical and chemical properties of **2-Aminothiazole-5-sulfonamide** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₃ H ₅ N ₃ O ₂ S ₂ [1][2][3]
Molecular Weight	179.22 g/mol [1][2][3]
Boiling Point	471.5 ± 37.0 °C at 760 mmHg[1][3]
Melting Point	Not extensively reported. The parent 2-aminothiazole melts at 91-93 °C; the sulfonamide group is expected to increase this value.[1][4]
Density	1.7 ± 0.1 g/cm ³ [3]
LogP (Partition Coefficient)	-1.51[1][3]
Water Solubility	The negative LogP value indicates hydrophilic properties and good water solubility.[1] The parent 2-aminothiazole is soluble in water (~100 g/L at 20°C).[1][5]
Flash Point	239.0 ± 26.5 °C[1][3]
Exact Mass	178.982315 Da[1][2][3]
Vapor Pressure	0.0 ± 1.2 mmHg at 25°C[3]

Spectral Data Analysis

Spectroscopic analysis is crucial for the structural confirmation of **2-Aminothiazole-5-sulfonamide**.

- Nuclear Magnetic Resonance (¹H NMR): The proton NMR spectrum shows a characteristic singlet for the thiazole ring proton, typically in the range of 6.8-7.3 ppm.[1] The protons of the amino group at the 2-position appear as a broad singlet around 5.9-6.2 ppm, with the broadening due to rapid solvent exchange. The NH₂ protons of the sulfonamide group also produce a broad, solvent-dependent signal.[1]
- Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. The primary amino group shows characteristic symmetric and asymmetric stretching

vibrations around 3383 cm^{-1} and 3261 cm^{-1} , respectively.[1] The sulfonamide group is identified by its S=O stretching bands, which typically appear in the $1200\text{-}1400\text{ cm}^{-1}$ region.[1]

- **Mass Spectrometry (MS):** Mass spectrometry analysis confirms the molecular weight. The protonated molecular ion $[M+H]^+$ peak is observed at a mass-to-charge ratio (m/z) of 179.[1] Characteristic fragmentation patterns often involve the loss of the sulfonamide (SO_2NH_2) or amino (NH_2) groups.[1]
- **UV-Visible Spectroscopy:** The parent 2-aminothiazole exhibits a UV absorption maximum around 265 nm, which is attributed to the $\pi\text{-}\pi^*$ electronic transition within the thiazole ring system.[1]

Experimental Protocols

Detailed methodologies are essential for the synthesis and analysis of **2-Aminothiazole-5-sulfonamide** and its derivatives.

Synthesis of 2-Aminothiazole Sulfonamide Derivatives

A common method for synthesizing derivatives is the N-sulfonylation of 2-aminothiazole.[6][7]

Protocol: General N-sulfonylation

- **Reaction Setup:** In a suitable reaction vessel, combine 2-aminothiazole (2.0 mmol), the desired sulfonyl chloride (2.0 mmol), and sodium carbonate (3.0 mmol) in 10 mL of dichloromethane.[6]
- **Reaction Execution:** Stir the mixture at room temperature. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).[6]
- **Workup:** Once the reaction is complete, add 20 mL of distilled water to the mixture.[6]
- **Extraction:** Extract the product from the aqueous layer using dichloromethane (3 x 30 mL).[6]
- **Drying and Isolation:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product.[6]

- Purification: Purify the crude product by recrystallization or column chromatography on silica gel.[\[8\]](#)

Analytical Characterization

Protocol: Spectroscopic and Spectrometric Analysis

- NMR Spectroscopy:
 - Prepare a sample by dissolving a few milligrams of the purified compound in a deuterated solvent (e.g., DMSO- d_6 or $CDCl_3$).
 - Record 1H and ^{13}C NMR spectra on a spectrometer (e.g., 300 MHz or 500 MHz).[\[7\]](#)[\[9\]](#)
 - Chemical shifts are reported in parts per million (ppm) relative to an internal standard (e.g., TMS).[\[10\]](#)
- IR Spectroscopy:
 - Obtain the IR spectrum using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory on a germanium or diamond crystal.[\[9\]](#)
 - Record the spectrum and identify characteristic absorption bands (in cm^{-1}) for the key functional groups.[\[10\]](#)
- High-Resolution Mass Spectrometry (HRMS):
 - Analyze the sample on a high-resolution mass spectrometer (e.g., TOF or Q-Exactive) to confirm the exact mass and molecular formula.[\[6\]](#)[\[7\]](#)
 - The data can be acquired in positive ion mode using techniques like electrospray ionization (ESI).[\[9\]](#)

Reactivity and Biological Activity

The chemical reactivity of **2-Aminothiazole-5-sulfonamide** is dictated by its primary functional groups.[\[1\]](#)

- Amino Group: The nucleophilic amino group can undergo acylation, alkylation, and condensation reactions.[\[1\]](#)
- Sulfonamide Group: This group can participate in hydrolysis, nucleophilic substitution, and reduction reactions.[\[1\]](#)
- Thiazole Ring: The ring itself can undergo electrophilic aromatic substitution.[\[1\]](#)

This reactivity allows for the creation of a diverse library of derivatives for structure-activity relationship (SAR) studies.

Biological Activities and Potential Applications

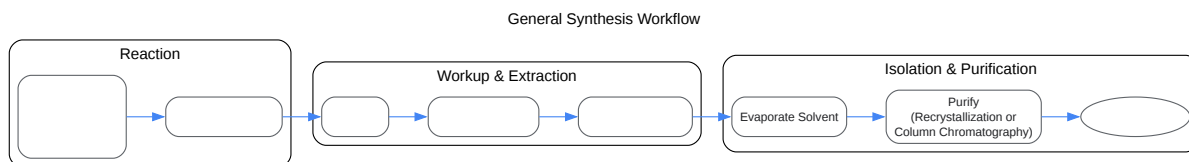
Derivatives of 2-aminothiazole sulfonamide are recognized for a wide spectrum of biological activities, making them promising candidates for drug discovery.

- Antimicrobial and Antifungal Activity: Many derivatives exhibit significant antibacterial and antifungal properties.[\[1\]](#)[\[11\]](#) The sulfonamide moiety is a well-known pharmacophore in antimicrobial agents, acting as competitive inhibitors in microbial metabolic pathways.[\[6\]](#)
- Anticancer Effects: Certain compounds in this class have demonstrated anti-proliferative effects against various cancer cell lines, including human leukemia.[\[1\]](#)[\[11\]](#) The mechanism may involve DNA interaction or the inhibition of key enzymes in cell signaling.[\[1\]](#)
- Enzyme Inhibition: These compounds can act as inhibitors for various enzymes, such as carbonic anhydrase, kinases, urease, and α -glucosidase, which are targets for a range of therapeutic applications.[\[1\]](#)[\[11\]](#)
- Antioxidant Properties: Studies have shown that some 2-aminothiazole sulfonamide derivatives possess potent antioxidant activity, capable of scavenging free radicals like DPPH and mimicking superoxide dismutase (SOD) activity.[\[6\]](#)[\[7\]](#)

Mandatory Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of 2-aminothiazole sulfonamide derivatives.

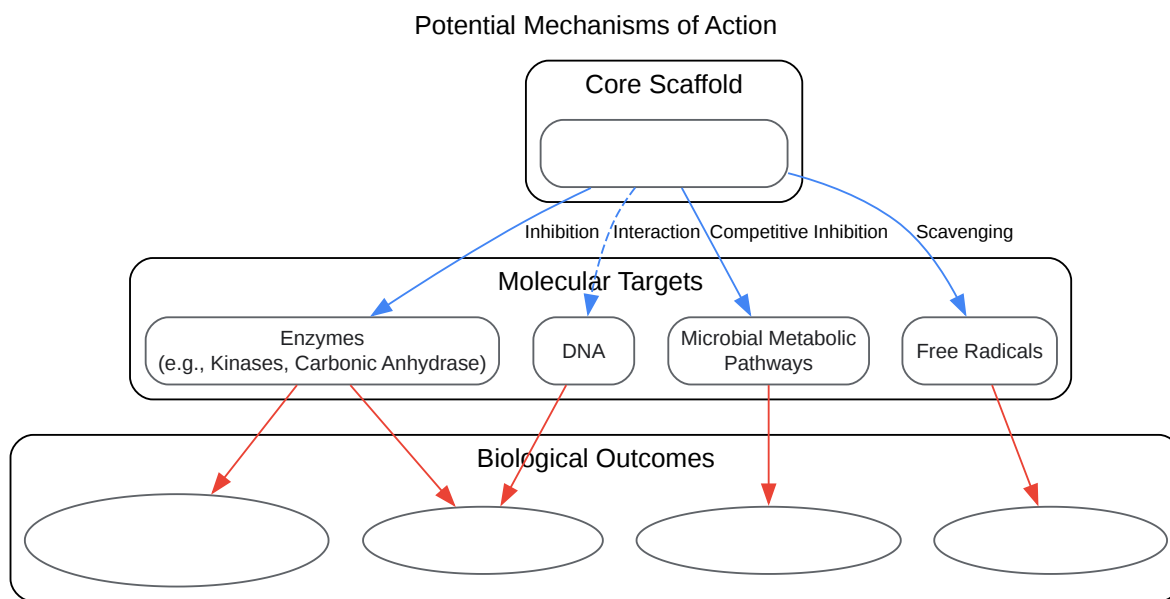


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Caption: General workflow for synthesis and purification.

Logical Relationship Diagram: Potential Mechanisms of Action

This diagram illustrates the logical relationships between the 2-aminothiazole sulfonamide scaffold, its potential molecular targets, and the resulting biological outcomes.



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Caption: Potential mechanisms of action for derivatives.

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